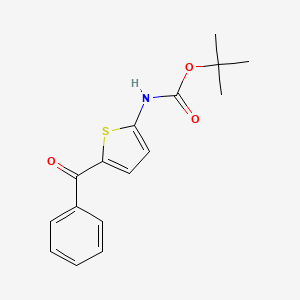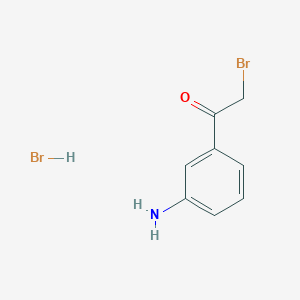
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide: is an organic compound that features both an amino group and a bromide group attached to a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide typically involves the bromination of 3-Aminoacetophenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or carbon disulfide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions can produce nitro or nitroso compounds.
- Reduction reactions can result in the formation of alcohols or amines .
Scientific Research Applications
Chemistry: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a versatile building block for creating complex molecules through multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be employed in the development of pharmaceuticals, particularly in the synthesis of bioactive heterocycles .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide involves its ability to act as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Phenacyl bromide: Lacks the amino group, making it less versatile in certain reactions.
3-Aminoacetophenone: Lacks the bromide group, limiting its electrophilic reactivity.
Benzyl bromide: Similar in reactivity but lacks the phenacyl moiety, affecting its overall chemical behavior.
Uniqueness: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is unique due to the presence of both an amino group and a bromide group on the phenacyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4H,5,10H2;1H |
InChI Key |
PGBARHRJKVWGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4beta-Hydroxy-6beta-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8279844.png)
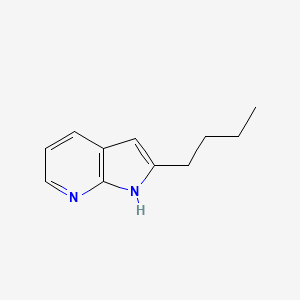
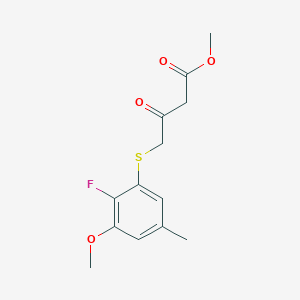
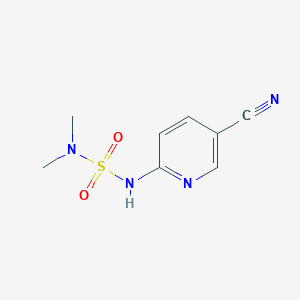
![[Cyclopentyl(isopropyl)amino]acetonitrile](/img/structure/B8279857.png)
![4-[[4-Amino-6-(2,4,6-trimethylanilino)-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8279861.png)
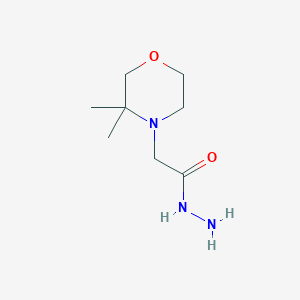
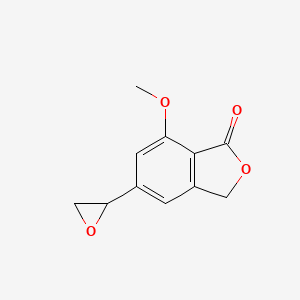
![7-Iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8279894.png)
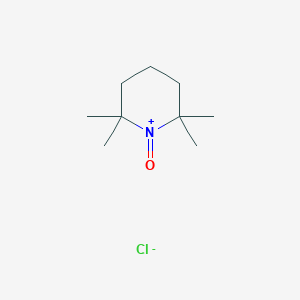
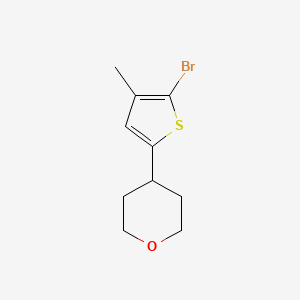
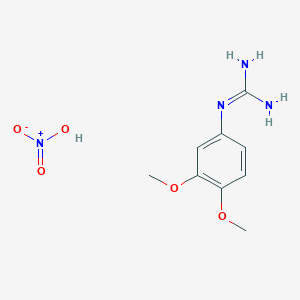
![1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone](/img/structure/B8279941.png)
